
(R)-5-(3,4-Bis(benzyloxy)benzyl)dihydrofuran-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-5-(3,4-Bis(benzyloxy)benzyl)dihydrofuran-2(3H)-one is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of a dihydrofuran ring, which is fused with a benzyl group substituted with benzyloxy groups at the 3 and 4 positions. The ®-configuration indicates the specific stereochemistry of the molecule, which can significantly influence its chemical behavior and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-(3,4-Bis(benzyloxy)benzyl)dihydrofuran-2(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzyl Intermediate: The initial step involves the protection of the hydroxyl groups on the benzyl ring using benzyl chloride in the presence of a base such as sodium hydroxide.
Cyclization: The protected benzyl intermediate undergoes cyclization with a suitable dihydrofuran precursor under acidic or basic conditions to form the dihydrofuran ring.
Deprotection: The final step involves the removal of the benzyl protecting groups using hydrogenation or other deprotection methods to yield the desired compound.
Industrial Production Methods
Industrial production of ®-5-(3,4-Bis(benzyloxy)benzyl)dihydrofuran-2(3H)-one may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated reactors may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
®-5-(3,4-Bis(benzyloxy)benzyl)dihydrofuran-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, and thiols under appropriate conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
®-5-(3,4-Bis(benzyloxy)benzyl)dihydrofuran-2(3H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of ®-5-(3,4-Bis(benzyloxy)benzyl)dihydrofuran-2(3H)-one depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The benzyloxy groups and dihydrofuran ring play crucial roles in binding interactions and overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-5-(3,4-Dimethoxybenzyl)dihydrofuran-2(3H)-one: Similar structure but with methoxy groups instead of benzyloxy groups.
(S)-5-(3,4-Bis(benzyloxy)benzyl)dihydrofuran-2(3H)-one: Enantiomer with (S)-configuration.
5-(3,4-Bis(benzyloxy)phenyl)-2,3-dihydrofuran: Lacks the benzyl group.
Uniqueness
®-5-(3,4-Bis(benzyloxy)benzyl)dihydrofuran-2(3H)-one is unique due to its specific ®-configuration and the presence of benzyloxy groups, which can influence its reactivity and biological activity. The combination of these structural features makes it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C25H24O4 |
|---|---|
Molekulargewicht |
388.5 g/mol |
IUPAC-Name |
(5R)-5-[[3,4-bis(phenylmethoxy)phenyl]methyl]oxolan-2-one |
InChI |
InChI=1S/C25H24O4/c26-25-14-12-22(29-25)15-21-11-13-23(27-17-19-7-3-1-4-8-19)24(16-21)28-18-20-9-5-2-6-10-20/h1-11,13,16,22H,12,14-15,17-18H2/t22-/m1/s1 |
InChI-Schlüssel |
IPOONZCKCXAJSU-JOCHJYFZSA-N |
Isomerische SMILES |
C1CC(=O)O[C@H]1CC2=CC(=C(C=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Kanonische SMILES |
C1CC(=O)OC1CC2=CC(=C(C=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,9S,10R)-4-methoxy-8-methylidene-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene](/img/structure/B13846006.png)
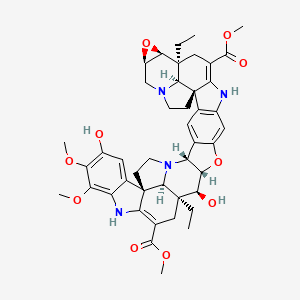
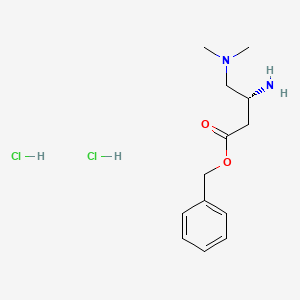

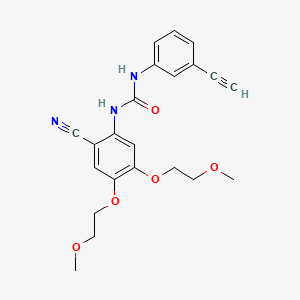
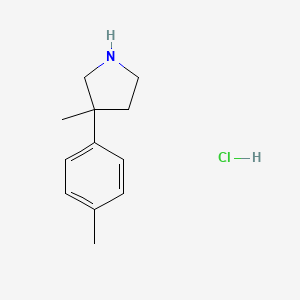
![lithium;(6'-butoxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) [(2R,3S,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate](/img/structure/B13846061.png)
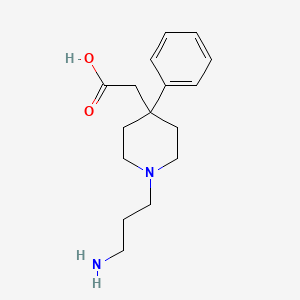
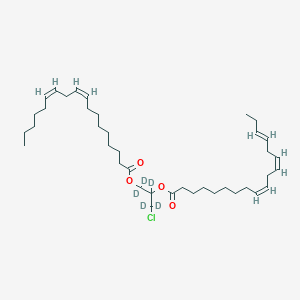
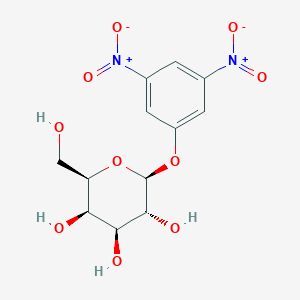
![L-Glutamic acid, N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methyl-d3-amino]benzoyl]-, dimethyl ester (9CI)](/img/structure/B13846078.png)
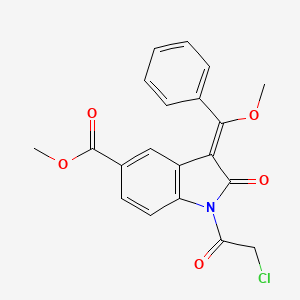
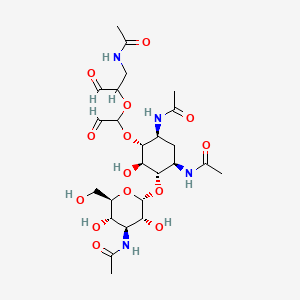
![1,3,5-Triazine, hexahydro-1,3,5-tris[(4-methoxyphenyl)methyl]-](/img/structure/B13846102.png)
